molecular formula C22H25N5O2 B11140999 [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11140999
M. Wt: 391.5 g/mol
InChI Key: MRQKQWPEDOHVQU-UHFFFAOYSA-N
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Description

1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a piperazine ring substituted with a pyridinyl group

Preparation Methods

The synthesis of 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multiple steps. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as vitamin B1, and the process is characterized by high yields and the formation of racemic crystals . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N5O2/c1-29-19-4-2-18(3-5-19)20-16-21(25-24-20)22(28)27-14-12-26(13-15-27)11-8-17-6-9-23-10-7-17/h2-7,9-10,16H,8,11-15H2,1H3,(H,24,25)

InChI Key

MRQKQWPEDOHVQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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